molecular formula C11H11ClO3 B1666827 Alclofenac CAS No. 22131-79-9

Alclofenac

Numéro de catalogue: B1666827
Numéro CAS: 22131-79-9
Poids moléculaire: 226.65 g/mol
Clé InChI: ARHWPKZXBHOEEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alclofenac (4-allyloxy-3-chlorophenylacetic acid) is a non-steroidal anti-inflammatory drug (NSAID) classified under the acetic acid derivatives . It was primarily used for managing rheumatoid arthritis, degenerative joint disease, and ankylosing spondylitis due to its analgesic and anti-inflammatory properties . Its mechanism of action involves inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. At a dosage of 3 g/day, this compound demonstrated efficacy comparable to aspirin (4.8 g/day), phenylbutazone (300–600 mg/day), and indomethacin (150 mg/day) in clinical trials . Unique features included its lysine salt formulation (this compound-lysine), which enhanced solubility and reduced irritation during intramuscular administration . However, this compound was withdrawn in the late 1970s–1980s due to high rates of cutaneous adverse reactions, such as hypersensitivity vasculitis and rash .

Propriétés

IUPAC Name

2-(3-chloro-4-prop-2-enoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHWPKZXBHOEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020038
Record name Alclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22131-79-9
Record name Alclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22131-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alclofenac [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alclofenac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALCLOFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9CP5H21N8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Base-Catalyzed Esterification of Diclofenac

The primary industrial method for Aceclofenac synthesis involves the esterification of Diclofenac acid (2-[(2,6-dichlorophenyl)amino]phenylacetic acid). Patent EP1082290B1 outlines a two-step process:

  • Formation of a Diclofenac-Ammonium Adduct : Diclofenac acid reacts with tertiary amines (e.g., triethylamine or diisopropylethylamine) in solvents like toluene or tetrahydrofuran (THF) at 20–60°C. This step generates an intermediate ammonium salt, which enhances reactivity for subsequent esterification.
  • Reaction with α-Haloacetic Acid Esters : The adduct undergoes nucleophilic substitution with tert-butyl bromoacetate or chloroacetate at 20–60°C, yielding tert-butyl (2-(2,6-dichloroanilino)phenyl)acetoxyacetate. Deprotection via acid hydrolysis (e.g., formic acid) removes the tert-butyl group, producing Aceclofenac.

Key advantages of this method include:

  • Mild Reaction Conditions : Avoids extreme temperatures (>100°C) or high-pressure systems.
  • High Yield and Purity : Achieves 76% yield with minimal byproducts.
  • Scalability : Suitable for industrial production due to simple purification steps (e.g., solvent extraction).

Prodrug Synthesis via Hydroxymethylsuccinimide Conjugation

A study by Bhardwaj et al. (2015) developed a prodrug of Aceclofenac using N-hydroxymethylsuccinimide as a promoiety. The synthesis occurs in two stages:

  • Synthesis of N-Hydroxymethylsuccinimide : Succinimide reacts with formaldehyde in aqueous medium under reflux, followed by crystallization from ether/petroleum ether.
  • Conjugation with Aceclofenac : Aceclofenac and N-hydroxymethylsuccinimide undergo condensation in dry pyridine with phosphorus oxychloride at <5°C. The prodrug forms via ester linkage, confirmed by IR (C=O stretch at 1664 cm⁻¹) and NMR (δ 4.71 ppm for CH₂).

This prodrug strategy aims to enhance bioavailability while retaining therapeutic efficacy.

Analytical Methodologies for Synthesis Monitoring

UV-Spectroscopy for Prodrug Quantification

Bhardwaj et al. validated a UV-spectroscopic method (λ = 289 nm) for the synthesized prodrug. Calibration curves in methanol showed linearity (R² = 0.9987) across 10–100 µg/mL, enabling rapid quality control during production.

Comparative Analysis of Preparation Methods

Parameter Base-Catalyzed Esterification Prodrug Synthesis
Reaction Steps 2 2
Yield 76% Not reported
Temperature Range 20–60°C <5°C (Step 2)
Key Solvent Toluene/THF Pyridine
Analytical Validation Patent specifications UV-spectroscopy

The base-catalyzed method is industrially preferred due to higher yields and simpler conditions, whereas prodrug synthesis remains exploratory for targeted drug delivery.

Challenges and Innovations in Aceclofenac Synthesis

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’alclofénac a fait l’objet de nombreuses études pour ses propriétés pharmacologiques et son efficacité thérapeutique. Il a été utilisé dans :

Applications De Recherche Scientifique

Pharmacological Properties

Alclofenac acts as an inhibitor of prostaglandin H2 synthase, effectively blocking the cyclooxygenase enzyme. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins and prostacyclins, which are responsible for pain and inflammation . The drug is characterized by:

  • Absorption : Irregular absorption from the gastrointestinal tract, with peak plasma concentrations occurring within 1-4 hours post-administration.
  • Volume of Distribution : Approximately 0.1 L/kg.
  • Protein Binding : High protein binding rate (90-99%), which influences its pharmacokinetics .

Rheumatoid Arthritis

This compound has been shown to provide significant relief in patients suffering from rheumatoid arthritis. Studies indicate that this compound at a dosage of 3g daily is comparable in efficacy to other NSAIDs like aspirin and indomethacin, while exhibiting fewer gastrointestinal side effects . Long-term studies suggest that it may also help reduce disease severity over time .

Ankylosing Spondylitis

Patients with ankylosing spondylitis benefit from this compound due to its anti-inflammatory properties. Clinical trials have demonstrated that it effectively alleviates pain and improves functional status in affected individuals .

Degenerative Joint Diseases

This compound is also indicated for degenerative joint diseases, providing symptomatic relief from pain and inflammation associated with conditions like osteoarthritis . Its use in these contexts is supported by evidence showing comparable effectiveness to traditional NSAIDs.

Case Studies

Several case studies highlight the effectiveness and safety profile of this compound:

  • A study involving 14,453 subjects treated with this compound CR (controlled-release) demonstrated a clinical efficacy rate of 91.63% in managing musculoskeletal pain without severe adverse reactions .
  • Long-term trials have shown that patients on this compound improve their functional status significantly compared to those treated with other NSAIDs over similar durations .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other NSAIDs based on clinical findings:

DrugDaily DosageEfficacy Compared to this compoundGastrointestinal Side Effects
Aspirin4.8gComparableModerate
Indomethacin150mgComparableHigher
Phenylbutazone300-600mgComparableHigher
This compound3gStandardLower

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported, including skin rashes and gastrointestinal discomfort, albeit at lower rates than other NSAIDs . A notable case involved a patient experiencing asthma exacerbation linked to this compound use, highlighting the importance of monitoring for hypersensitivity reactions .

Comparaison Avec Des Composés Similaires

Efficacy in Rheumatoid Arthritis and Pain Management

Alclofenac’s efficacy was directly compared to other NSAIDs in double-blind trials:

  • Aspirin : At 3 g/day, this compound matched the anti-inflammatory effects of aspirin (4.8 g/day) but caused fewer gastrointestinal (GI) side effects in Welsh populations .
  • Indomethacin : In low back pain and sciatica, this compound (3 g/day) showed equivalent pain relief to indomethacin (150 mg/day), but with a lower incidence of GI ulcers .
  • Phenylbutazone : this compound (3 g/day) matched phenylbutazone’s (300–600 mg/day) efficacy in short-term rheumatoid arthritis trials but had a milder side-effect profile .
  • Fenemates/Propionic Acid Derivatives : this compound outperformed fenemates (e.g., mefenamic acid) and propionic acid derivatives (e.g., ibuprofen) in reducing acute-phase proteins (C-reactive protein) and improving plasma tryptophan ratios, suggesting a broader anti-inflammatory effect .

Table 1: Efficacy Comparison in Rheumatoid Arthritis

Drug Daily Dose Clinical Response Key Biomarker Improvement
This compound 3 g Equivalent to aspirin, indomethacin ↓ C-reactive protein, ↑ free:bound tryptophan
Aspirin 4.8 g Comparable Limited biomarker data
Indomethacin 150 mg Comparable No significant serological changes
Phenylbutazone 300–600 mg Comparable Moderate ESR reduction

Table 2: Adverse Event Rates

Drug Rash Incidence GI Ulcer Risk Systemic Hypersensitivity
This compound 5–10% Low–Moderate High (due to epoxide metabolite)
Indomethacin 2–5% High Low
Diclofenac 1–3% Moderate Rare
Aspirin <1% Very High None
Pharmacokinetic and Chemical Properties
  • Chemical Classification : this compound is an acetic acid derivative, sharing structural similarities with diclofenac and aceclofenac. Its allyloxy-chlorophenyl group may contribute to unique metabolite-related toxicity .
  • Metabolism : this compound is metabolized to an epoxide derivative (0.003–0.011% of dose excreted in urine), which may trigger immune-mediated reactions . This contrasts with propionic acid derivatives (e.g., ibuprofen), which undergo simpler hepatic glucuronidation .

Table 3: Pharmacokinetic Parameters

Parameter This compound Diclofenac Ibuprofen
Half-life (hr) 4–6 1–2 2–4
Protein Binding 99% 99% 90–99%
log Vdss -1.10 -0.09 0.18
Primary Metabolite Epoxide Hydroxylated Carboxylic acid
Withdrawal and Legacy

This compound’s withdrawal underscored the importance of metabolite safety profiling. While it matched older NSAIDs in efficacy, its propensity for severe rashes—linked to the epoxide metabolite—made it unsuitable for long-term use . Subsequent NSAIDs, like celecoxib (COX-2 selective), prioritized GI and cutaneous safety, though cardiovascular risks emerged as a trade-off .

Activité Biologique

Alclofenac is a non-steroidal anti-inflammatory drug (NSAID) that was primarily used for its analgesic and anti-inflammatory properties. Although it was withdrawn from the market in the UK in 1979, research continues to explore its biological activity, particularly its mechanisms of action and potential therapeutic applications.

This compound acts mainly as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain. The inhibition of prostaglandin synthesis is achieved through the reversible blockade of COX enzymes, thereby reducing inflammatory mediators such as prostacyclins and prostaglandins .

Key Pharmacokinetic Properties

  • Absorption : Irregular absorption from the gastrointestinal tract; peak plasma concentrations are reached within 1-4 hours post-administration.
  • Volume of Distribution : Approximately 0.1 L/kg.
  • Protein Binding : High protein binding (90-99%).
  • Metabolism : Primarily metabolized to this compound glucuronide.
  • Elimination : Excreted mainly via urine as glucuronide and unchanged drug.
  • Half-life : Ranges from 1.5 to 5.5 hours .

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
AbsorptionIrregular
Peak Plasma Concentration1-4 hours
Volume of Distribution0.1 L/kg
Protein Binding90-99%
Half-life1.5 - 5.5 hours
Clearance37 - 69 ml/min

Anti-inflammatory Effects

This compound's primary biological activity is its anti-inflammatory effect, which has been demonstrated in various studies. For instance, it significantly inhibits the synthesis of prostaglandins in synovial fluid from patients with osteoarthritis (OA), reducing pain and inflammation associated with the condition .

In a clinical study involving patients scheduled for knee replacement surgery, treatment with this compound led to decreased levels of inflammatory markers such as PGE2 and reduced expression of COX-2 in the synovial membrane .

Case Studies

  • Osteoarthritis Management :
    • A study evaluated the effects of this compound on patients with OA over three months. Results showed a significant reduction in PGE2 levels in synovial fluid compared to control groups, indicating effective inhibition of inflammatory processes .
  • Colorectal Cancer Chemoprevention :
    • Although not primarily indicated for cancer prevention, this compound was included in studies examining various chemopreventive agents against colorectal cancer (CRC). The findings suggested that while other agents like aspirin showed protective effects against CRC incidence, this compound's role remains less defined but warrants further investigation due to its anti-inflammatory properties .

Toxicity and Safety Profile

This compound has a notable safety profile; however, toxicity studies indicate potential risks at high doses. The lethal dose in animal models is approximately:

  • Mice : Oral - 1100 mg/kg; Subcutaneous - 600 mg/kg
  • Rats : Oral - 1050 mg/kg; Subcutaneous - 630 mg/kg .

Adverse Effects

Common adverse effects associated with this compound include gastrointestinal disturbances, renal impairment, and potential cardiovascular risks typical of NSAIDs. Monitoring is recommended for patients with pre-existing conditions that may be exacerbated by NSAID use.

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic pathways for Alclofenac, and how do structural modifications impact its pharmacological activity?

  • Methodological Answer : this compound’s synthesis involves benzene derivatives and alkene-based reagents, with attention to stereochemical outcomes that influence anti-inflammatory activity. Researchers should prioritize reaction conditions (e.g., temperature, catalysts) to optimize yield and purity. Structural modifications, such as altering the allyloxy or chlorophenyl groups, require computational modeling (e.g., molecular docking) to predict binding affinity to cyclooxygenase (COX) enzymes .

Q. What are the methodological challenges in determining this compound’s solubility in organic solvents, and how can researchers address data reproducibility issues?

  • Methodological Answer : Limited solubility data for this compound in solvents like 1-octanol highlight the need for multi-temperature measurements (e.g., 278–310 K) and validation via high-performance liquid chromatography (HPLC). To improve reproducibility, researchers should standardize solvent purity, use controlled agitation methods, and report uncertainty intervals. Triplicate experiments with statistical regression (e.g., Van’t Hoff analysis) are recommended .

Q. How can researchers ensure ethical compliance when collecting pharmacological data for this compound in preclinical studies?

  • Methodological Answer : Follow institutional review board (IRB) protocols for animal or in vitro studies, including dose justification based on LD50 values and adherence to the 3Rs (Replacement, Reduction, Refinement). Data transparency requires full disclosure of adverse effects and conflicts of interest in publications .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s potential drug-drug interactions via UDP-glucuronosyltransferase (UGT) inhibition?

  • Methodological Answer : Use human liver/kidney microsomes or recombinant UGT isoforms (e.g., 1A1, 2B7) to quantify inhibition kinetics. Competitive inhibition assays with NSAIDs (e.g., diclofenac, ibuprofen) should measure IC50 values and apply Michaelis-Menten models. Validate findings with LC-MS/MS to detect glucuronide metabolites and assess metabolic clearance .

Q. What analytical frameworks are recommended for resolving contradictions in this compound’s pharmacological data across different experimental models?

  • Methodological Answer : Apply triangulation by cross-validating in vitro (cell lines), ex vivo (tissue samples), and in vivo (animal models) data. Use meta-analysis tools (e.g., RevMan) to aggregate results, and perform sensitivity analyses to identify confounding variables (e.g., species-specific COX-2 expression). Contradictions in efficacy data may require Bayesian statistical approaches to weigh evidence quality .

Q. What systematic search strategies should researchers employ to ensure comprehensive retrieval of this compound-related studies across diverse databases?

  • Methodological Answer : Combine Boolean operators (e.g., "this compound AND (pharmacokinetics OR toxicity)") across PubMed, Web of Science, and Embase. Use controlled vocabularies (e.g., MeSH terms) and screen grey literature (e.g., clinical trial registries). Document search strings and inclusion/exclusion criteria per PRISMA guidelines to minimize selection bias .

Q. How can the ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) enhance data quality in clinical trials investigating this compound?

  • Methodological Answer : Implement electronic data capture (EDC) systems with audit trails to ensure traceability. Source documents must include timestamps, investigator signatures, and raw chromatograms for pharmacokinetic assays. Independent data monitoring committees should review discrepancies in efficacy endpoints (e.g., pain relief scores) .

Q. What steps are critical for ensuring the reproducibility of this compound’s experimental results reported in primary literature?

  • Methodological Answer : Replicate studies using identical batches of this compound (certified purity ≥98%) and publish detailed protocols in supplementary materials. Share datasets via repositories like Zenodo, and validate findings through inter-laboratory comparisons. Address equipment calibration and solvent lot variability in methods sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alclofenac
Reactant of Route 2
Reactant of Route 2
Alclofenac

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.